BenchChemオンラインストアへようこそ!

tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Stereochemistry Diastereomer Separation Process Chemistry

This compound is a chiral 1,3-dioxane derivative that serves as a critical intermediate in the synthesis of HMG-CoA reductase inhibitors (statins), including rosuvastatin, atorvastatin, and pitavastatin. It features a (4R,6S)-configured dioxane ring with a hydroxymethyl group at the 6-position and a tert-butyl acetate moiety at the 4-position, providing a defined stereochemical scaffold for downstream side-chain elongation.

Molecular Formula C13H24O5
Molecular Weight 260.33 g/mol
CAS No. 611205-80-2
Cat. No. B3427676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
CAS611205-80-2
Molecular FormulaC13H24O5
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C
InChIInChI=1S/C13H24O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10,14H,6-8H2,1-5H3/t9-,10+/m1/s1
InChIKeyCFRUAOXMCVQMFP-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS 611205-80-2): A Chiral Dioxane Building Block for Statin Synthesis


This compound is a chiral 1,3-dioxane derivative that serves as a critical intermediate in the synthesis of HMG-CoA reductase inhibitors (statins), including rosuvastatin, atorvastatin, and pitavastatin [1]. It features a (4R,6S)-configured dioxane ring with a hydroxymethyl group at the 6-position and a tert-butyl acetate moiety at the 4-position, providing a defined stereochemical scaffold for downstream side-chain elongation [2]. Commercial suppliers typically offer this intermediate at ≥98% purity (GC), with physical properties including a density of approximately 1.06 g/mL and optical rotation [α]20D = -3 to -5° (c=2, MeOH) .

Why Generic Substitution of CAS 611205-80-2 with Other Chiral Dioxane Intermediates Fails: Key Differentiation Factors for Procurement


Interchanging this compound with close analogs such as the (4R,6R) stereoisomer, the aldehyde (formyl) derivative, or the ethyl ester variant is not straightforward. The (4R,6S) configuration is essential for the correct spatial orientation required during downstream enzymatic or synthetic transformations [1]. The specific oxidation state of the C6 substituent dictates the type of subsequent reactions (e.g., oxidation, nucleophilic substitution) that can be performed without additional protection/deprotection steps [2]. Furthermore, the tert-butyl ester group offers distinct advantages over the corresponding ethyl ester in terms of stability under certain reaction conditions and ease of selective deprotection [3].

Quantitative Differentiation Evidence for tert-Butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate: Head-to-Head Comparator Analysis


Stereochemical Configuration: (4R,6S) vs. (4R,6R) Diastereomer in Statin Intermediate Synthesis

The (4R,6S) configuration of the target compound is the required stereochemistry for the construction of the statin side chain, as it directly corresponds to the (3R,5S) dihydroxy acid pharmacophore after deprotection. The (4R,6R) isomer (CAS 407577-54-2) is a known by-product that if carried through synthesis, would lead to the inactive (3R,5R) enantiomer, necessitating costly chiral separation or resulting in out-of-specification active pharmaceutical ingredient (API) [1]. Controlling the diastereomeric ratio at this intermediate stage is therefore critical for overall process yield and purity.

Stereochemistry Diastereomer Separation Process Chemistry

Ester Type: tert-Butyl Ester vs. Ethyl Ester in Subsequent Synthetic Transformations

The tert-butyl ester of the target compound (C13H24O5, MW 260.33) provides a distinct advantage over the corresponding ethyl ester analog (CAS 140235-40-1, C11H20O5, MW 232.27) in multi-step syntheses. The tert-butyl ester group is stable under basic conditions where the ethyl ester would be prematurely cleaved, allowing for a broader range of subsequent reactions (e.g., Grignard additions, enolate alkylations) [1]. Quantitative comparisons of reaction yields in patent literature indicate that the tert-butyl ester intermediate is favored for its orthogonality and higher yields in the final hydrolysis step to the active dihydroxy acid [2].

Protecting Group Strategy Ester Hydrolysis Synthetic Efficiency

Functional Group at C6: Hydroxymethyl vs. Formyl in Downstream Side-Chain Elaboration

The target compound bears a hydroxymethyl (-CH2OH) group at the C6 position, which is one oxidation state lower than the commonly used formyl (-CHO) analog (CAS 124752-23-4). The formyl derivative is the direct precursor for Wittig-type olefination reactions used to install the statin side chain, but it is prone to oxidation and racemization [1]. The hydroxymethyl compound can be stored and shipped with greater stability and then oxidized to the formyl derivative immediately before use, as demonstrated in WO2012153950A2 [2]. This allows for better control over the quality of the final intermediate.

Oxidation State Side-Chain Elaboration Wittig Reaction

Commercial Availability and Purity Specifications: TCI America vs. Generic Suppliers for Reference Standard Applications

For analytical method development and quality control (QC) applications, the target compound is available as 'Rosuvastatin Impurity 4' with detailed characterization data suitable for ANDA filings [1]. Commercial suppliers such as TCI America offer this compound at ≥98.0% purity (GC), with defined physicochemical specifications including density (1.06 g/mL), refractive index (n20D = 1.45), and optical rotation . In contrast, the compound is also listed as a rosuvastatin calcium intermediate C-2 with purity ≥99.0% by HPLC from specialized pharmaceutical intermediate manufacturers [2].

Reference Standard Purity Specification Quality Control

Regulatory and Safety Profile: Acute Oral Toxicity Classification vs. Analogs

The target compound is classified as Acute Tox. 4 (H302: Harmful if swallowed) according to the ECHA C&L Inventory [1]. This classification is consistent with the acetoxymethyl analog (CAS 154026-95-6), which also carries the H302 hazard statement . While direct comparative toxicity data between analogs is not available, the harmonized classification provides a baseline for risk assessment and occupational safety planning.

GHS Classification Acute Toxicity Safe Handling

Optimal Application Scenarios for tert-Butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate in Pharmaceutical R&D and Manufacturing


GMP-Compliant Synthesis of Rosuvastatin Calcium Side Chain

This compound serves as the Rosuvastatin Calcium Intermediate C-2, a key building block for constructing the (3R,5S)-dihydroxyhept-6-enoic acid side chain of rosuvastatin. Its (4R,6S) configuration directly corresponds to the required stereochemistry of the active drug substance. Procurement of this intermediate with ≥99% purity (HPLC) from qualified vendors supports regulatory filings and ensures batch-to-batch consistency in commercial API manufacturing [1].

Analytical Reference Standard for ANDA Method Validation

The compound is listed as 'Rosuvastatin Impurity 4' and is supplied with detailed characterization data (NMR, MS, IR, HPLC) suitable for analytical method development and validation in support of Abbreviated New Drug Applications (ANDAs). Its use as a reference standard enables accurate identification and quantification of this specific impurity in drug substance and drug product quality control testing [2].

Multi-Step Synthesis of Pitavastatin via Tosylation/Nucleophilic Substitution Pathway

In patent CN-109574999-A, the target compound is used as the starting material for pitavastatin calcium intermediate synthesis. The free hydroxymethyl group is first converted to a tosylate leaving group, which then undergoes nucleophilic substitution with a thiol reagent to introduce the benzothiazolylthio moiety. This route avoids the low-temperature (-78°C) conditions required for some alternative approaches, improving scalability [3].

Precursor for In-Situ Generation of the Formyl Derivative in Atorvastatin Synthesis

The hydroxymethyl group can be oxidized to the corresponding aldehyde (formyl derivative, CAS 124752-23-4) immediately prior to use in Wittig or Horner-Wadsworth-Emmons olefination reactions. This on-demand oxidation strategy minimizes the risk of aldehyde degradation during storage and transport, as the formyl analog is more susceptible to air oxidation and racemization. The target compound thus serves as a stable, storable precursor that can be activated when needed [4].

Quote Request

Request a Quote for tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.